
2-Cyano-1-fluoronaphthalene
Overview
Description
2-Cyano-1-fluoronaphthalene is a useful research compound. Its molecular formula is C11H6FN and its molecular weight is 171.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.048427358 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyano-1-fluoronaphthalene is a compound with potential biological significance, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is an organofluorine compound characterized by its unique structure, which includes a cyano group and a fluorine atom attached to a naphthalene backbone. Its chemical formula is .
The biological activity of this compound primarily involves its role as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the development of inhibitors for neurotransmitter uptake, specifically serotonin and norepinephrine. The compound can undergo metabolic transformations that enhance its pharmacological properties.
Metabolism
Research indicates that this compound can be metabolized by various organisms, including fungi such as Cunninghamella elegans. This metabolism leads to the formation of several phenolic compounds and conjugates, which may exhibit distinct biological activities.
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Antidepressant Activity : As a precursor for compounds like LY248686, it has been shown to inhibit serotonin and norepinephrine reuptake, suggesting potential antidepressant properties.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Neurotransmitter Uptake : A study demonstrated that derivatives synthesized from this compound effectively inhibited serotonin and norepinephrine uptake in vitro, supporting its potential use in treating depression .
- Cytotoxicity Against Cancer Cells : Research involving various naphthalene derivatives, including this compound, found significant cytotoxic effects against human cancer cell lines, suggesting further exploration for anticancer drug development .
Data Table: Biological Activities
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
2-Cyano-1-fluoronaphthalene serves as a versatile building block in organic synthesis. It is commonly utilized in the preparation of functionalized aromatic compounds through various reactions, including:
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds. For example, it has been used to synthesize 2-aryl-1-cyanonaphthalenes, which are valuable intermediates in the pharmaceutical industry .
- Late-Stage Functionalization : Research has demonstrated that this compound can be employed for the late-stage functionalization of complex molecules, enhancing the diversity of synthetic routes available for bioactive compounds .
Pharmaceutical Applications
Drug Development
The compound has been identified as a precursor for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Notably:
- Antidepressants : It has been utilized in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake, suggesting potential applications in developing antidepressant medications.
- Pain Management : Compounds derived from this compound have shown promise as analgesic agents capable of modifying ion channels linked to pain pathways. These compounds may be effective in treating conditions such as arthritis and neuropathic pain .
Material Science
Organic Solar Cells (OSCs)
Recent studies indicate that this compound can enhance the performance of organic solar cells:
Study | Configuration | Power Conversion Efficiency (%) |
---|---|---|
Study A | D18/L8-BO | 19.0 |
Study B | Y6 Acceptor | 17.39 |
Study C | Dual-additive bilayer | 18.16 |
These findings suggest that the compound improves crystallization and morphology of non-fullerene acceptors, thus optimizing light absorption and charge transport properties in OSCs.
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
In a study focusing on the use of this compound for biaryl synthesis, researchers demonstrated successful yields through palladium-catalyzed reactions with various aryl halides. The versatility of this compound allows for modifications that can lead to diverse biaryl architectures essential for drug discovery .
Case Study 2: Neurological Drug Development
A comprehensive study explored the pharmacological implications of derivatives from this compound in treating neurodegenerative diseases. The research highlighted its potential as a VR1 antagonist, indicating less toxicity and good metabolic stability compared to existing treatments .
Properties
IUPAC Name |
1-fluoronaphthalene-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFOMFKLPAVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704734 | |
Record name | 1-Fluoronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-29-6 | |
Record name | 1-Fluoronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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